molecular formula C8H9IN2O2 B012361 4-iodo-N,N-dimethyl-3-nitroaniline CAS No. 105752-05-4

4-iodo-N,N-dimethyl-3-nitroaniline

Cat. No.: B012361
CAS No.: 105752-05-4
M. Wt: 292.07 g/mol
InChI Key: MYLVCQNCGKYFJH-UHFFFAOYSA-N
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Description

4-Iodo-N,N-dimethyl-3-nitroaniline is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of an iodine atom, a nitro group, and two methyl groups attached to the nitrogen atom of the aniline ring. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N,N-dimethyl-3-nitroaniline typically involves the nitration of N,N-dimethylaniline followed by iodination. The nitration process introduces a nitro group into the aromatic ring, and the subsequent iodination introduces an iodine atom at the para position relative to the nitro group.

    Nitration: N,N-dimethylaniline is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.

    Iodination: The nitrated product is then subjected to iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the para position.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N,N-dimethyl-3-nitroaniline undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include thiols, amines, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium thiolate, ammonia, sodium alkoxide.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 4-Iodo-N,N-dimethyl-3-aminoaniline.

    Substitution: 4-(Substituted)-N,N-dimethyl-3-nitroaniline.

    Oxidation: this compound N-oxide.

Scientific Research Applications

4-Iodo-N,N-dimethyl-3-nitroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-iodo-N,N-dimethyl-3-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-N,N-dimethylaniline: Similar structure but lacks the nitro group.

    4-Nitro-N,N-dimethylaniline: Similar structure but lacks the iodine atom.

    3-Iodo-N,N-dimethyl-4-nitroaniline: Similar structure but with different positions of the iodine and nitro groups.

Uniqueness

4-Iodo-N,N-dimethyl-3-nitroaniline is unique due to the presence of both the iodine atom and the nitro group in specific positions on the aniline ring. This unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-iodo-N,N-dimethyl-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O2/c1-10(2)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLVCQNCGKYFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546685
Record name 4-Iodo-N,N-dimethyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105752-05-4
Record name 4-Iodo-N,N-dimethyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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